molecular formula C18H13ClN2O2S B2908901 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide CAS No. 391221-27-5

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide

Cat. No.: B2908901
CAS No.: 391221-27-5
M. Wt: 356.82
InChI Key: QQIYYHVHPZBRIO-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a thiazole-derived benzamide compound characterized by a 5-acetyl and 4-phenyl-substituted thiazole core linked to a 3-chlorobenzamide group.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIYYHVHPZBRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The final step involves the attachment of the 3-chlorobenzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential bioactivity makes it a candidate for studying biological processes and interactions.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Thiazole Substituents Benzamide Substituents Key Structural Differences
Target Compound 5-Acetyl, 4-phenyl 3-Chloro Acetyl group increases lipophilicity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluoro Fluorine atoms enhance electronegativity
N-(Benzothiazol-2-yl)-3-chlorobenzamide Benzothiazole (fused ring) 3-Chloro Benzothiazole vs. acetyl-phenyl thiazole
N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide 5-Acetyl, 4-phenyl 2-Fluoro Fluorine vs. chlorine on benzamide
  • Target vs. N-(5-Chloro-...-2,4-difluorobenzamide : The target’s acetyl group may improve membrane permeability compared to the 5-chloro substituent.
  • Target vs. Benzothiazole Derivative : The benzothiazole core in the analogue lacks the acetyl and phenyl groups, reducing steric hindrance. This may affect its ability to form intermolecular hydrogen bonds observed in the target’s crystal packing.

Physicochemical and Crystallographic Properties

Property Target Compound N-(5-Chloro-...-2,4-difluorobenzamide N-(Benzothiazol-2-yl)-3-chlorobenzamide
Molecular Weight ~340–350 g/mol (estimated) 274.68 g/mol 340.4 g/mol (C14H11ClN2O2S)
XLogP3 ~3.9–4.2 (estimated) Not reported Not reported
Crystal System Likely triclinic or monoclinic Triclinic (P1) Triclinic (Pī)
Hydrogen Bonding Potential dimer formation Centrosymmetric dimers Intermolecular C–H⋯O/F
  • The target’s acetyl group may disrupt the centrosymmetric dimerization observed in , leading to distinct crystal packing.
  • Higher molecular weight and lipophilicity (vs. ) could improve oral bioavailability but reduce aqueous solubility.

Coordination Chemistry and Stability

  • Benzothiazole Derivative : Acts as a polydentate ligand via O, N, and S atoms. The target’s thiazole core may exhibit weaker coordination due to steric hindrance from the acetyl and phenyl groups.
  • Stability: The acetyl group in the target may increase susceptibility to metabolic hydrolysis compared to halogenated analogues.

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